molecular formula C10H19N3 B13835880 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 34608-71-4

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B13835880
CAS No.: 34608-71-4
M. Wt: 181.28 g/mol
InChI Key: RPBBHLZJQDEGCZ-UHFFFAOYSA-N
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Description

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepine ring fused with a piperazine moiety.

Properties

CAS No.

34608-71-4

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2

InChI Key

RPBBHLZJQDEGCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or coupling of a tetrahydro-2H-azepine derivative with piperazine or its derivatives. The azepine ring can be prepared or sourced separately, followed by functionalization at the 7-position to introduce the piperazine moiety.

Specific Synthetic Routes

Direct Substitution of 3,4,5,6-tetrahydro-2H-azepine with Piperazine
  • Reaction : 3,4,5,6-tetrahydro-2H-azepine is reacted with piperazine under controlled conditions to form the 7-(Piperazin-1-yl) derivative.
  • Conditions : Typically involves refluxing in an appropriate solvent (e.g., acetonitrile or ethanol) with potassium carbonate (K2CO3) as a base to facilitate nucleophilic substitution.
  • Yield : Moderate to good yields reported.
  • Notes : This method is straightforward and commonly used in research settings for producing small quantities for pharmacological testing.
Alkylation of Azepine Derivatives Followed by Piperazine Coupling
  • Step 1 : Alkylation of caprolactam or related azepine precursors with alkylating agents such as dimethyl sulfate in dry benzene to obtain 7-methoxy-3,4,5,6-tetrahydro-2H-azepine intermediates.
  • Step 2 : Subsequent substitution or condensation with piperazine or piperazine derivatives.
  • Conditions : Reaction often carried out under reflux or room temperature depending on reagents; acid-base workup may be used to isolate hydrobromide salts.
  • Characterization : NMR chemical shifts confirm substitution at the 7-position; methylene protons in the azepine ring show characteristic signals (e.g., 3.48–3.49 ppm for position 7 methylene).
Multi-Step Synthesis via Functionalized Intermediates
  • Synthetic Scheme : Starting from substituted phenylpiperazines, alkylation with 1-bromo-2-chloroethane or 1-bromo-3-chloropropane under K2CO3 base conditions forms intermediates.
  • Subsequent Step : Coupling with tetrahydroazepine derivatives in the presence of potassium iodide (KI) and potassium carbonate in acetonitrile at reflux temperature (~82°C).
  • Yields and Purity : Reported yields vary; purification by column chromatography or crystallization is standard.
  • Example : This method is similar to the synthesis of other piperazine-azepine derivatives with biological activity.

Reaction Conditions and Reagents Summary

Step Starting Material Reagents/Conditions Solvent Temperature Notes
1 3,4,5,6-tetrahydro-2H-azepine Piperazine, K2CO3 CH3CN or EtOH Reflux or RT Nucleophilic substitution
2 Caprolactam (for azepine intermediate) Dimethyl sulfate Dry benzene Reflux Alkylation to 7-methoxy intermediate
3 7-methoxy-3,4,5,6-tetrahydro-2H-azepine Piperazine or hydrazine derivatives Ethanol RT, 24 h Formation of hydrobromide salts
4 Substituted phenylpiperazines 1-bromo-2-chloroethane, K2CO3 Acetone 60°C Alkylation to intermediates
5 Intermediates + tetrahydroazepine derivatives K2CO3, KI CH3CN 82°C reflux Coupling to target compound

Analytical and Characterization Data

  • NMR Spectroscopy : Key diagnostic signals include methylene protons of the azepine ring at 1.55–3.49 ppm, with the 7-position methylene appearing downfield (~3.48–3.49 ppm), confirming substitution.
  • Mass Spectrometry : Molecular ion peak consistent with C10H19N3 (Molecular weight 181.28 g/mol).
  • Purity Assessment : Thin layer chromatography (TLC) and column chromatography are standard for purity control.
  • Salt Formation : Hydrobromide salts are commonly isolated to improve stability and handling.

Research Findings and Optimization Notes

  • The reaction time for coupling steps varies from 1 hour to 24 hours depending on reagents and temperature.
  • Use of bases such as potassium carbonate is critical to deprotonate amines and facilitate nucleophilic substitution.
  • Solvent choice impacts yield and purity; acetonitrile and ethanol are preferred solvents.
  • Hydrobromide salt formation stabilizes the compound and aids in isolation.
  • Multi-step syntheses involving protected azepine intermediates and palladium-catalyzed coupling have been reported but are more complex and less commonly used for this compound specifically.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Disadvantages
Direct substitution 3,4,5,6-tetrahydro-2H-azepine + piperazine, K2CO3, reflux Simple, direct Moderate yields, possible side reactions
Alkylation + substitution Caprolactam + dimethyl sulfate; then piperazine, EtOH, RT Allows intermediate isolation Multi-step, longer synthesis time
Multi-step via phenylpiperazine Phenylpiperazine + 1-bromo-2-chloroethane; then coupling with azepine derivative, K2CO3, KI, CH3CN reflux Versatile for derivatives More complex, requires purification

Chemical Reactions Analysis

Types of Reactions

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Fully saturated piperazine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Research indicates that 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine exhibits a range of biological activities:

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It has also been evaluated for antifungal properties against species like Candida albicans and Aspergillus flavus, displaying promising results .

Antitumor Activity

In vitro studies have indicated that derivatives of this compound may possess antitumor properties. Specifically, compounds synthesized from this base structure have been tested against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), showing potential cytotoxic effects .

Therapeutic Applications

The unique pharmacological profile of this compound suggests several therapeutic applications:

  • Antidepressants and Anxiolytics : The piperazine moiety is known for its presence in many psychoactive drugs. Research into derivatives of this compound indicates potential use in treating anxiety and depression disorders.
  • Antihypertensive Agents : Some studies suggest that compounds containing the azepine ring may exhibit vasodilatory effects, making them candidates for antihypertensive therapies.
  • Chitin Synthase Inhibitors : Certain derivatives have been identified as inhibitors of chitin synthase, which could lead to novel antifungal treatments by disrupting fungal cell wall synthesis .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various synthesized derivatives of this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

CompoundBacteria TestedMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16
Compound CCandida albicans64

Case Study 2: Antitumor Activity

Another study focused on the cytotoxic effects of a derivative on MCF-7 cells:

Concentration (µM)Cell Viability (%)
1075
2550
5030

Mechanism of Action

The mechanism of action of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine and tetrahydroazepine rings. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent at the 7-position of the azepine ring significantly influences molecular behavior. Key analogs include:

Compound Name Substituent Key Spectral Data (Vmax, NMR, HRMS) Synthesis Yield (if reported)
7-Propyl-3,4,5,6-tetrahydro-2H-azepine Propyl Vmax: 2925 cm⁻¹ (C-H), 1656 cm⁻¹ (C=N); HRMS: 139.1360 (C9H17N) Not specified
7-[Cyclohex-3'-en-1-yl]-3,4,5,6-tetrahydro-2H-azepine Cyclohexenyl Vmax: 2924 cm⁻¹ (CH3), 1681 cm⁻¹ (C=N); 1H/13C NMR shows imine/aminoketone ratio (2:1) 27% yield (as yellow oil)
7-(Methylthio)-3,4,5,6-tetrahydro-2H-azepine Methylthio Used in synthesis of benzoxathiine derivatives; no spectral data provided 68–73% yield in related reactions

Key Observations :

  • Alkyl vs. Cyclic Substituents : The propyl-substituted analog (339j) exhibits lower C=N stretching frequency (1656 cm⁻¹) compared to the cyclohexenyl derivative (1681 cm⁻¹), suggesting increased electron density at the imine group in the latter .
  • Piperazine Influence : While spectral data for 7-(piperazin-1-yl)-azepine are unavailable, the piperazine group’s electron-donating nature likely reduces C=N stretching frequency further, enhancing stability and solubility.

Pharmacological Implications

  • Methylthio Derivatives : Demonstrated utility in constructing benzoxathiine scaffolds, which are explored for antioxidant or antimicrobial activity .
  • Piperazinyl Azepines : The piperazine moiety is commonly associated with CNS drug candidates (e.g., antipsychotics), implying possible bioactivity in this class.

Challenges and Data Gaps

  • Spectroscopic Limitations : Direct comparisons with 7-(piperazin-1-yl)-azepine are hindered by absent NMR or HRMS data.
  • Synthetic Efficiency : Resin-based methods (e.g., for 339k) face scalability issues, whereas one-pot reactions (e.g., methylthio derivatives) offer better practicality .

Biological Activity

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize the available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₈H₁₄N₂
  • SMILES Notation : N1CCN(CC1)C2CCCCC2
  • Molecular Weight : 154.21 g/mol

This compound features a piperazine ring that contributes to its pharmacological properties.

Research has indicated that compounds with piperazine moieties often exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects may include:

  • Antitumor Activity : Some studies suggest that derivatives of piperazine can inhibit cell proliferation in cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting the growth of prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells .
  • Neuropharmacological Effects : Piperazine derivatives are known for their potential as anxiolytics and antidepressants. They may act on neurotransmitter systems such as serotonin and dopamine pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityTest System/ModelIC₅₀ Value (µM)Reference
AntitumorA549 Cell Line0.054
AntitumorHeLa Cell Line0.048
Acetylcholinesterase InhibitionEnzymatic AssayNot Specified
Neuropharmacological EffectsAnimal ModelsNot Specified

Case Studies

  • Antitumor Activity : A study evaluated various piperazine derivatives against several human cancer cell lines. Compounds structurally related to this compound exhibited significant antiproliferative effects with IC₅₀ values in the low micromolar range. These compounds were noted for inducing apoptosis and cell cycle arrest in the G2/M phase .
  • Neuropharmacological Study : Another investigation focused on the anxiolytic properties of piperazine derivatives. The results indicated that certain modifications to the piperazine structure enhanced binding affinity to serotonin receptors, suggesting potential use in treating anxiety disorders .

Q & A

Basic: What are the foundational methodologies for synthesizing and characterizing 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine?

Answer:
Synthesis typically involves cyclization reactions between piperazine derivatives and tetrahydroazepine precursors under controlled conditions (e.g., reflux in anhydrous solvents). Characterization requires:

  • Chromatographic purity assessment : High-performance liquid chromatography (HPLC) with UV detection to quantify impurities (≤0.5% per pharmacopeial standards) .
  • Spectroscopic analysis : Nuclear magnetic resonance (NMR) for structural confirmation, focusing on distinguishing piperazine NH protons (δ 1.5–2.5 ppm) and azepine ring protons (δ 2.5–3.5 ppm) .
  • Safety protocols : Adherence to lab safety regulations, including pre-experiment safety exams and chemical hygiene plans for handling reactive intermediates .

Basic: Which analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?

Answer:

  • Impurity profiling : Use gradient HPLC with relative retention time (RRT) calibration against reference standards (e.g., EP impurities A–F) to detect degradation products like oxidized piperazine derivatives .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability under nitrogen atmosphere to identify decomposition thresholds (e.g., >150°C).
  • Dynamic light scattering (DLS) : Evaluate particle size distribution in suspension to ensure consistency in formulation studies .

Advanced: How can researchers optimize reaction conditions for improved yield and selectivity?

Answer:

  • Factorial design : Employ a 2^k factorial matrix to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 3-factor design may reveal optimal conditions at 80°C, 0.1 mol% catalyst, and THF as solvent .
  • AI-driven simulation : Use COMSOL Multiphysics to model reaction kinetics and predict byproduct formation, enabling pre-emptive adjustments to stoichiometry .
  • Response surface methodology (RSM) : Refine parameter interactions post-factorial analysis to maximize yield (>85%) while minimizing side reactions .

Advanced: How should researchers resolve contradictions in spectral or chromatographic data during structural elucidation?

Answer:

  • Theoretical validation : Cross-reference experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts to confirm assignments .
  • Multi-method correlation : Combine mass spectrometry (MS) fragmentation patterns with infrared (IR) spectroscopy to validate functional groups (e.g., azepine C=O stretch at ~1680 cm⁻¹) .
  • Data triangulation : Replicate experiments under standardized conditions to isolate instrumental or procedural errors .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Pre-experiment training : Pass a 100%-score safety exam covering emergency procedures and waste disposal .
  • Engineering controls : Use fume hoods for reactions releasing volatile intermediates (e.g., amine gases).
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Advanced: What computational strategies enhance the prediction of this compound’s reactivity or pharmacokinetic properties?

Answer:

  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with GPCR targets) using software like GROMACS to predict binding affinities .
  • Machine learning (ML) : Train models on existing pharmacokinetic datasets to forecast bioavailability or metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Study transition states in ring-opening reactions to identify kinetic bottlenecks .

Advanced: How can impurity profiles be systematically correlated with synthetic pathways?

Answer:

  • Retrosynthetic analysis : Trace impurities (e.g., N-oxide derivatives) to specific reaction steps (e.g., incomplete oxidation or over-stirring) .
  • Design of experiments (DoE) : Use orthogonal arrays to isolate factors contributing to impurity formation (e.g., oxygen ingress or pH fluctuations) .
  • Stability-indicating assays : Accelerate degradation studies (40°C/75% RH) to map impurity evolution over time .

Basic: What strategies ensure efficient literature review and hypothesis formulation for novel applications?

Answer:

  • Database mining : Use PubMed and SciFinder with Boolean operators (e.g., "tetrahydroazepine AND piperazine NOT consumer") to filter academic studies .

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  • Citation tracking : Follow references in high-impact papers (e.g., PubChem data sources) to identify foundational methodologies .

  • Hypothesis framing : Align research questions with theoretical frameworks (e.g., reaction mechanism paradigms) to ensure academic rigor .

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